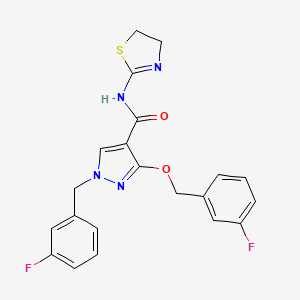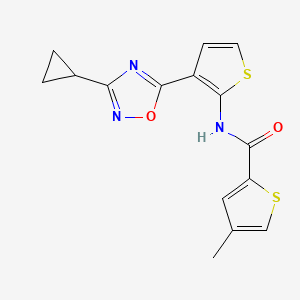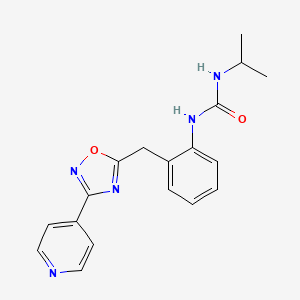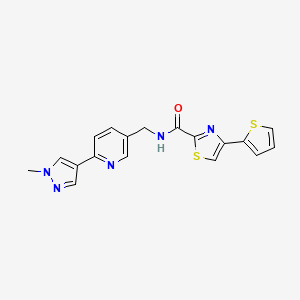
N-(4,5-dihydrothiazol-2-yl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,5-dihydrothiazol-2-yl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C21H18F2N4O2S and its molecular weight is 428.46. The purity is usually 95%.
BenchChem offers high-quality N-(4,5-dihydrothiazol-2-yl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4,5-dihydrothiazol-2-yl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Applications
Compounds structurally related to N-(4,5-dihydrothiazol-2-yl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide have shown promising antibacterial and antifungal activities. For example, novel analogs of pyrazole-5-one derivatives, derived from 2-aminobenzothiazole, displayed significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis, indicating the potential of such compounds in the development of new antibacterial agents (Palkar et al., 2017). Similarly, ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were evaluated for their in vitro activity against Mycobacterium tuberculosis, showcasing the role of thiazole derivatives in combating tuberculosis (Jeankumar et al., 2013).
Anticancer Activity
The synthesis and cytotoxicity evaluation of pyrazole and pyrazolo[1,5-a]pyrimidine derivatives provide insights into the anticancer potential of these compounds. Such derivatives have been tested against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the versatility of pyrazole-based compounds in designing anticancer drugs (Hassan et al., 2014).
Enzyme Inhibition for Drug Discovery
The investigation of pyrazole derivatives as enzyme inhibitors highlights their utility in the discovery of novel therapeutic agents. Studies have shown that certain pyrazole-4-carboxamide scaffolds inhibit succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain, indicating their potential as fungicides or anticancer agents (Wang et al., 2020).
Applications in Medicinal Chemistry
The synthesis and functionalization of fluorinated pyrazoles, which include additional functional groups allowing for further chemical modifications, underscore their importance as building blocks in medicinal chemistry. Such compounds can serve as precursors for a wide range of therapeutic agents, including those with anti-inflammatory, analgesic, and diuretic activities (Surmont et al., 2011).
Eigenschaften
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-[(3-fluorophenyl)methoxy]-1-[(3-fluorophenyl)methyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N4O2S/c22-16-5-1-3-14(9-16)11-27-12-18(19(28)25-21-24-7-8-30-21)20(26-27)29-13-15-4-2-6-17(23)10-15/h1-6,9-10,12H,7-8,11,13H2,(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMHIBVYBCNOJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)C2=CN(N=C2OCC3=CC(=CC=C3)F)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dihydrothiazol-2-yl)-1-(3-fluorobenzyl)-3-((3-fluorobenzyl)oxy)-1H-pyrazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2774119.png)



![Tert-butyl 3-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate](/img/structure/B2774127.png)
![2-(2-chloro-6-fluorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2774128.png)


![Methyl 2-(5-chlorothiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2774133.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2774135.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2774138.png)